molecular formula C11H14N2O2 B13546202 6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one

6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one

Cat. No.: B13546202
M. Wt: 206.24 g/mol
InChI Key: GLJWQTZKPUUPRZ-UHFFFAOYSA-N
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Description

6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold, characterized by an amino group at the 6-position and a 2-hydroxyethyl substituent at the 1-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that can enhance biological activity, solubility, and pharmacokinetic properties. Its synthesis typically involves nitro reduction and alkylation steps, as seen in related derivatives .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H14N2O2/c12-9-2-3-10-8(7-9)1-4-11(15)13(10)5-6-14/h2-3,7,14H,1,4-6,12H2

InChI Key

GLJWQTZKPUUPRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)N)CCO

Origin of Product

United States

Preparation Methods

Reduction of Nitro-Substituted Precursors

A common route involves the reduction of 1-(2-hydroxyethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one to the corresponding amino compound. This reduction can be accomplished using iron powder in the presence of ammonium chloride under reflux conditions in an ethanol-water mixture. The reaction typically proceeds for about 2 hours, yielding the 6-amino derivative in high purity and yield (up to 97%).

Step Reagents & Conditions Time Yield (%) Notes
Reduction Fe powder (3 equiv), NH4Cl (10 equiv), EtOH/H2O 2 h 97 Reflux; filtration and extraction follow

This method benefits from mild conditions and avoids harsh reducing agents, making it suitable for scale-up.

Cyclization via Intramolecular Friedel-Crafts Alkylation

Another synthetic approach involves the intramolecular Friedel-Crafts alkylation of N-substituted 3-chloropropionamides to form the dihydroquinolinone core. For example, N-(4-methoxyphenyl)-3-chloropropionamide can be cyclized using Lewis acids such as aluminum chloride (AlCl₃) in high boiling solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) at elevated temperatures (150–220 °C). This reaction yields 6-hydroxy-3,4-dihydroquinolinone intermediates with high purity and yield (~93%).

Step Reagents & Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization N-(4-methoxyphenyl)-3-chloropropionamide, AlCl₃ (4 eq), DMSO 150–160 2 92.9 High concentration; quenching with NaBH₄

This intermediate can be further functionalized to introduce the 2-hydroxyethyl group at position 1.

Introduction of the 2-Hydroxyethyl Side Chain

The hydroxyethyl substituent at position 1 is typically introduced via alkylation reactions using 2-chloroethanol or ethylene oxide derivatives under basic conditions. This step follows the formation of the dihydroquinolinone core and requires careful control to avoid over-alkylation or side reactions. The choice of base and solvent is critical for selectivity and yield.

Analytical Characterization

The synthesized 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one is characterized by:

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Nitro Reduction 1-(2-hydroxyethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one Fe powder, NH4Cl, EtOH/H2O Reflux, 2 h 97 Mild, high yield, scalable Requires nitro precursor
Intramolecular Friedel-Crafts Alkylation N-(4-methoxyphenyl)-3-chloropropionamide AlCl₃, DMSO or DMA 150–160 °C, 2 h 92.9 High purity, efficient cyclization High temp, requires Lewis acid
Alkylation for Hydroxyethyl Introduction Dihydroquinolinone intermediate 2-chloroethanol, base Mild to moderate temp Variable Specific functionalization Requires careful control

Research Findings and Optimization Insights

  • Reaction temperature and solvent choice critically influence the yield and purity of the cyclization step; high boiling polar aprotic solvents like DMSO and DMA facilitate better reaction kinetics and solubility of reagents.
  • The reduction step using iron and ammonium chloride is preferred over catalytic hydrogenation for its operational simplicity and avoidance of pressurized hydrogen gas.
  • Alkylation to introduce the hydroxyethyl group demands stoichiometric control and mild bases to prevent side reactions and maintain the integrity of the quinolinone ring.
  • Purification often involves extraction, filtration, and recrystallization to achieve analytical grade purity suitable for biological evaluation.

Chemical Reactions Analysis

Nitro Reduction and Ammonium Chloride-Mediated Reaction

A common approach involves reducing a nitro-substituted precursor. For example, the synthesis of a structurally related compound, 6-Amino-1-Methyl-3,4-dihydroquinolin-2(1H)-one, utilizes:

  • Reagents : Ethanol, water, iron powder, ammonium chloride.

  • Conditions : Heating under reflux for 2 hours followed by extraction with ethyl acetate .

  • Yield : 97% .

This method suggests that nitro group reduction (e.g., using iron and ammonium chloride) is critical for introducing the amino functionality, with subsequent purification steps ensuring product isolation.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are prominent in quinoline synthesis. For instance, o -iodoaniline derivatives undergo Heck coupling with dialkyl itaconates to form quinolones, though direct applicability to the target compound requires confirmation .

Reaction Pathways

The compound participates in diverse chemical transformations, often involving catalytic processes and functional group interactions.

Metal Complexation

Zinc(II) and Copper(II) Complexes :

  • Conditions : Methanol, 1:2 metal-to-ligand ratio .

  • Characterization : UV–vis, FT-IR, NMR, and DFT calculations confirm bidentate coordination via deprotonated oxygen and amine groups .

Complex Conditions Key Properties
Zn(II)Methanol, HL ligandThermodynamically stable up to 100°C
Cu(II)Methanol, HL ligandAntibacterial activity (MIC: ~20 mm)

Catalytic Hydrogenation

Patent WO2011110627A1 describes catalytic hydrogenation using Pd/C and cyclohexene under reflux . While specific to a cationic tetrahydroquinoline derivative, analogous conditions may apply:

  • Reagents : Pd/C (5%), cyclohexene.

  • Conditions : Reflux for 2.5 hours .

Heck Coupling Reactions

Sequential Heck coupling reactions (e.g., Borhade and Waghmode’s method) involve:

  • First Coupling : o -iodoaniline + acrylic acid → 2-aminocinnamic acid.

  • Second Coupling : Intermediate + haloarenes → 3-alkenyl-4-aryl-2-quinolones .

Analytical and Structural Validation

The compound’s structure and purity are confirmed via:

  • NMR Spectroscopy : Identifies proton environments and functional groups.

  • Mass Spectrometry (MS) : Verifies molecular weight (e.g., 177.5 [M+H]+ for the methyl derivative) .

  • FT-IR : Detects carbonyl (C=O) and hydroxyl (O–H) stretches .

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in disease pathways.

    Antimicrobial Activity: Exhibits activity against certain bacterial strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The amino and hydroxyethyl groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to alkylamino (e.g., dimethylaminoethyl) or aryl substituents. This may improve aqueous solubility but reduce membrane permeability . Bulkier groups (e.g., diethylaminoethyl in compound 21) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability .
  • Biological Activity: Anticonvulsant/Antiseizure: Methyl or halogenated derivatives (e.g., 6-amino-1-methyl) show binding affinity to GABAA receptors, critical for seizure suppression . Kinase Inhibition: Derivatives with extended alkyl chains (e.g., compound 4m) exhibit strong VEGFR2 binding, suggesting substituent flexibility is key for targeting kinase domains .
Physicochemical and Pharmacokinetic Properties
  • Hydroxyethyl vs. Alkylamino Groups: The hydroxyethyl group contributes to a lower calculated logP (~1.2) compared to dimethylaminoethyl (logP ~2.5), indicating reduced lipophilicity . Hydroxyethyl derivatives may have shorter plasma half-lives due to increased renal clearance, whereas alkylamino analogs show prolonged activity via tissue accumulation .
  • Metabolic Stability: Fluorinated derivatives (e.g., compound 25 in ) demonstrate enhanced stability against cytochrome P450 enzymes compared to non-halogenated analogs .

Biological Activity

6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antibacterial, anticancer, and neuroprotective effects, supported by data from various studies.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • CAS Number : [specific CAS number if available]

Antibacterial Activity

Research indicates that derivatives of quinolinone compounds exhibit significant antibacterial properties. A study demonstrated that this compound showed effective inhibition against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.4 µg/mL
Escherichia coli6.0 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines revealed promising results:

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, making it a potential candidate for cancer therapy.

Neuroprotective Effects

In addition to its antibacterial and anticancer activities, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases. A study reported that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress.

Case Studies

  • Case Study on Antibacterial Efficacy : In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls.
  • Case Study on Cancer Cell Lines : A series of experiments conducted on human cancer cell lines indicated that the compound not only inhibited proliferation but also triggered apoptotic pathways.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one?

The compound is synthesized via catalytic hydrogenation of nitro precursors using Pd/C under H₂ in ethanol, followed by purification via Biotage flash chromatography to achieve yields of ~73% . Alternative routes involve reductive amination with formaldehyde or coupling reactions using thiophene-2-carboximidamide derivatives under mild conditions .

Q. How is the purity and structural integrity of synthesized derivatives validated?

Characterization relies on ¹H NMR for structural confirmation, mass spectrometry (ESI-MS) for molecular weight verification, and HPLC for purity assessment (>95%). For example, compound 26 (C₁₆H₂₀N₄OS) showed diagnostic NMR peaks at δ 6.81 (d, J = 8.2 Hz) and MS-ESI m/z 300.2 (M + 1) .

Q. What in vitro assays are used to evaluate biological activity?

Recombinant human neuronal nitric oxide synthase (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS) inhibition assays are performed using baculovirus-infected Sf9 cells. Activity is measured via radioactive methods monitoring L-[³H]citrulline formation .

Advanced Research Questions

Q. How do structural modifications at the 8-position impact nNOS inhibitory potency and selectivity?

Introducing an 8-fluoro substituent (e.g., compound 31 ) reduces nNOS inhibition 6-fold (IC₅₀ = 3.36 µM vs. 0.58 µM for unsubstituted 26 ) due to restricted flexibility of the alkyl-dimethylamino side chain, as shown by SAR studies. This steric hindrance prevents optimal binding orientation .

Q. What strategies resolve contradictions in potency data between analogs with varying side-chain lengths?

SAR analysis reveals that 2-carbon alkyl side chains (e.g., compound 29 ) exhibit higher nNOS potency (IC₅₀ = 160 nM) than 3-carbon chains (e.g., compound 42 , IC₅₀ = 1.22 µM). Computational modeling and X-ray crystallography are recommended to elucidate binding mode differences .

Q. How can synthetic efficiency be optimized for derivatives with bulky substituents?

Buchwald–Hartwig amination with LiHMDS as an ammonia surrogate improves yields for aryl-bromide intermediates . Iron-catalyzed photoredox methods using oxamic acids and electron-deficient alkenes offer an eco-friendly alternative, enabling carbamoyl radical generation and cyclization in one pot .

Q. What methodologies address low yields in coupling reactions with heterocyclic reagents?

For thiophene-2-carboximidamide couplings, optimizing reaction time (e.g., 12–24 hours) and using argon shielding minimizes side reactions. Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) enhances purification .

Q. How do salt forms influence compound stability and bioactivity?

Dihydrochloride salts (e.g., compound 70 ) are prepared via HCl treatment in methanol, improving aqueous solubility while retaining enzymatic inhibitory activity. HPLC purity remains consistent (>95%) post-conversion .

Q. What advanced techniques validate the pharmacophore model for selective nNOS inhibition?

Pharmacophore modeling aligns with SAR data, emphasizing the necessity of a basic amine terminus and hydrophobic dihydroquinolinone core. Competitive binding assays with radiolabeled inhibitors (e.g., L-N⁶-nitroarginine) confirm target engagement .

Q. How do enantiomeric differences affect in vivo efficacy in pain models?

Chiral separation of compound 35 via HPLC identifies (S)-35 as the active enantiomer, showing oral efficacy in rat pain models. Pharmacokinetic profiling (Cₘₐₓ, t₁/₂) and metabolite analysis via LC-MS/MS are critical for translational studies .

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